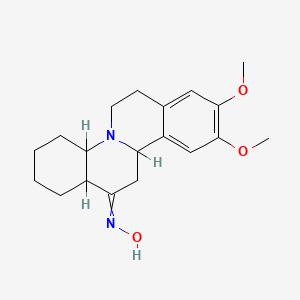
Benolizime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benolizime is a chemical compound with the molecular formula C19H26N2O3 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benolizim kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die bestimmte Reagenzien und Bedingungen beinhalten. Eine gängige Methode beinhaltet die Bromierung von benzylischen Verbindungen unter Verwendung von N-Bromsuccinimid in Tetrachlorkohlenstoff, gefolgt von selektiver Debromierung mit Diethylphosphit und N,N-Diisopropylethylamin . Dieses Verfahren gewährleistet hohe Ausbeuten und Reinheit des gewünschten Produkts.
Industrielle Produktionsverfahren: In der industriellen Umgebung kann die Produktion von Benolizim großtechnische Reaktionen mit optimierten Bedingungen beinhalten, um Effizienz und Wirtschaftlichkeit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Gesamtausbeute und Qualität der Verbindung verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: Benolizim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können Benolizim in seine reduzierten Formen umwandeln, oft unter Verwendung von Reagenzien wie Natriumborhydrid.
Substitution: Benolizim kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid oder Chlorierungsmittel in Gegenwart von Katalysatoren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Benzoesäurederivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benolizim hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und seine Rolle in biochemischen Stoffwechselwegen.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Mechanismus, über den Benolizim seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielen und Signalwegen. Es kann auf Enzyme oder Rezeptoren wirken und deren Aktivität modulieren, was zu gewünschten biologischen Ergebnissen führt. Die genauen Signalwege und Ziele können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism by which Benolizime exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Benolizim kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Benzylamin, Benzylalkohol, Benzylchlorid.
Einzigartigkeit: Die einzigartige Struktur und Reaktivität von Benolizim unterscheidet es von diesen Verbindungen und bietet in bestimmten Anwendungen spezifische Vorteile.
Eigenschaften
CAS-Nummer |
61864-30-0 |
|---|---|
Molekularformel |
C19H26N2O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-(9,10-dimethoxy-1,2,3,4,4a,6,7,11b,12,13a-decahydroisoquinolino[2,1-a]quinolin-13-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H26N2O3/c1-23-18-9-12-7-8-21-16-6-4-3-5-13(16)15(20-22)11-17(21)14(12)10-19(18)24-2/h9-10,13,16-17,22H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
CADPBCPVJBOUEG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |
Kanonische SMILES |
COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


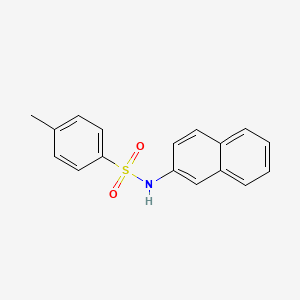
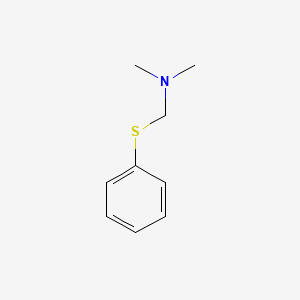
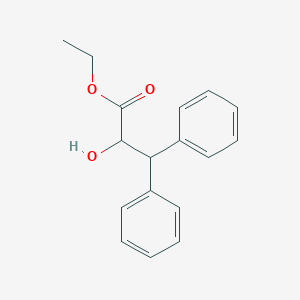

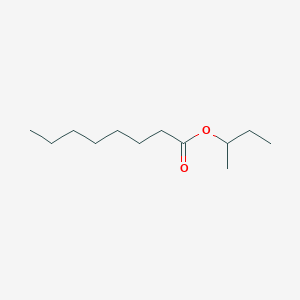


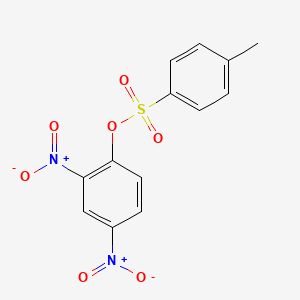
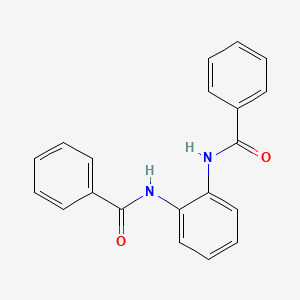
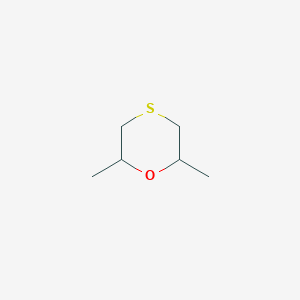

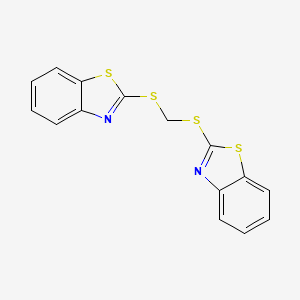
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1618465.png)

